molecular formula C22H24N4O3 B6058889 methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate

methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate

Cat. No. B6058889
M. Wt: 392.5 g/mol
InChI Key: WGRTZDIBQNIVFS-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate, also known as MDV or MDV3100, is a synthetic androgen receptor antagonist. It was developed to treat prostate cancer, a disease that affects the prostate gland in men.

Mechanism of Action

Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate acts as an androgen receptor antagonist, meaning it blocks the action of androgens, such as testosterone and dihydrotestosterone (DHT), on the androgen receptor. This leads to a decrease in prostate cancer cell growth and an increase in cancer cell death. methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate also has anti-inflammatory properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate has been shown to decrease prostate-specific antigen (PSA) levels, a marker of prostate cancer progression, in patients with advanced prostate cancer. It has also been shown to decrease testosterone levels, which can cause side effects such as hot flashes and decreased libido. methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate has been well-tolerated in clinical trials, with the most common side effects being fatigue, nausea, and diarrhea.

Advantages and Limitations for Lab Experiments

Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate is a potent and specific androgen receptor antagonist, making it a useful tool for studying the role of androgens in prostate cancer and other androgen-related diseases. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

Future research on methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate could focus on its potential use in combination with other therapies for prostate cancer, such as chemotherapy or immunotherapy. It could also be studied for its potential use in other androgen-related diseases, such as polycystic ovary syndrome and acne. Additionally, further research on the mechanism of action of methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate could lead to the development of more potent and specific androgen receptor antagonists.

Synthesis Methods

Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate was synthesized by a group of chemists at the University of California, Los Angeles (UCLA) led by Michael Jung. The synthesis method involves the reaction of a diphenylmethyl azide with a protected L-valine derivative to form an azide intermediate. This intermediate is then reacted with an alkyne derivative to form the triazole ring. The resulting product is deprotected to yield methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate.

Scientific Research Applications

Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in blocking the androgen receptor, which is a key driver of prostate cancer growth. methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate has also been studied for its potential use in the treatment of other androgen-related diseases, such as androgenic alopecia and hirsutism.

properties

IUPAC Name

methyl (2S)-2-[(1-benzhydryltriazole-4-carbonyl)amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15(2)19(22(28)29-3)23-21(27)18-14-26(25-24-18)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,19-20H,1-3H3,(H,23,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRTZDIBQNIVFS-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(N=N1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(N=N1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-[(1-benzhydryltriazole-4-carbonyl)amino]-3-methylbutanoate

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